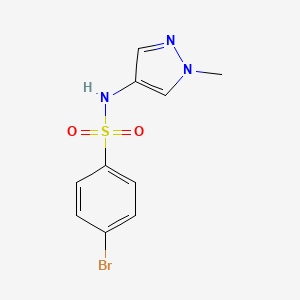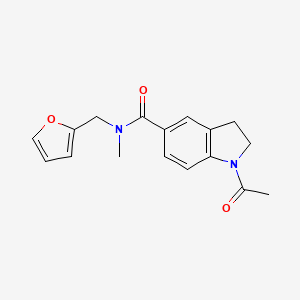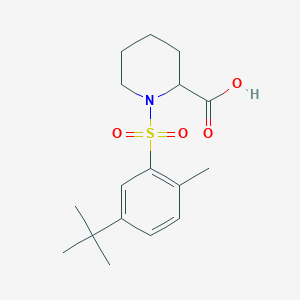![molecular formula C18H26N2O2S B7499308 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole](/img/structure/B7499308.png)
1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole, also known as TPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. TPP is a sulfonylpyrazole derivative, which means it contains a pyrazole ring and a sulfonamide group. This compound has shown promising results in the fields of cancer research, inflammation, and neurodegenerative diseases, among others.
Mechanism of Action
The mechanism of action of 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole is not fully understood. However, it is believed that 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole exerts its effects by inhibiting various signaling pathways involved in cancer growth, inflammation, and neurodegeneration. It has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It also inhibits the NF-κB pathway, which is involved in inflammation. In neurodegenerative diseases, 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole has been shown to activate the Nrf2/ARE pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects
1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole has been found to have various biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits angiogenesis. Inflammation is reduced by inhibiting the production of inflammatory cytokines. In neurodegenerative diseases, 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole protects neurons from oxidative stress and prevents cognitive impairment. 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole has also been found to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. It has also been found to be non-toxic at therapeutic doses. However, there are some limitations to using 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole in lab experiments. It has poor solubility in water, which can make it difficult to administer. It also has low bioavailability, which means that it may not reach the target tissues in sufficient concentrations.
Future Directions
There are several future directions for research on 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole. In cancer research, more studies are needed to determine the optimal dose and administration route of 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole. Combination therapies with other anticancer agents should also be explored. In inflammation research, the potential of 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole for treating chronic inflammatory diseases should be investigated. In neurodegenerative diseases, the neuroprotective effects of 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole should be further studied. Finally, the development of more potent and selective derivatives of 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole should be pursued.
Conclusion
In conclusion, 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole is a promising compound for scientific research. Its potential applications in cancer research, inflammation, and neurodegenerative diseases make it a valuable tool for researchers. The synthesis method is relatively simple, and the compound has good stability and low toxicity. While there are some limitations to using 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole in lab experiments, the future directions for research on this compound are numerous.
Synthesis Methods
The synthesis of 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole involves the reaction of 2,4,6-tri(propan-2-yl)phenylhydrazine with p-toluenesulfonyl chloride in the presence of a base. The reaction yields 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole as a white solid. This method has been optimized to improve the yield and purity of the product.
Scientific Research Applications
1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole has been extensively studied for its potential applications in various research fields. In cancer research, 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to sensitize cancer cells to radiation therapy. Inflammation is another area where 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole has shown promise. It has been found to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. In neurodegenerative diseases, 1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole has been shown to protect neurons from oxidative stress and prevent cognitive impairment.
properties
IUPAC Name |
1-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2S/c1-12(2)15-10-16(13(3)4)18(17(11-15)14(5)6)23(21,22)20-9-7-8-19-20/h7-14H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIRLDJTYKPTLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2C=CC=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Methyl-4-nitrophenyl)sulfonylamino]benzoic acid](/img/structure/B7499234.png)

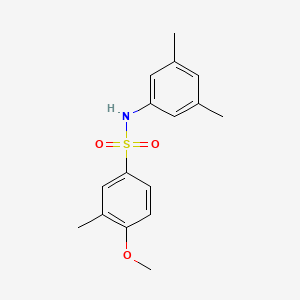
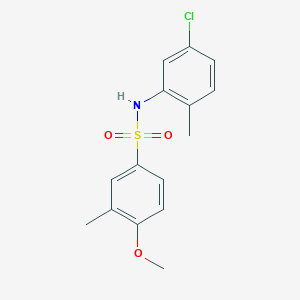
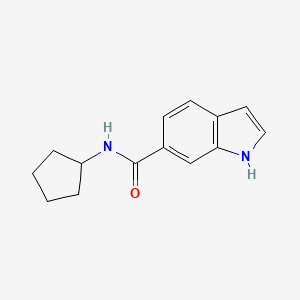
![3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(1-morpholin-4-ylcyclohexyl)methyl]propanamide](/img/structure/B7499270.png)
